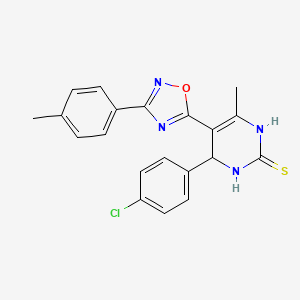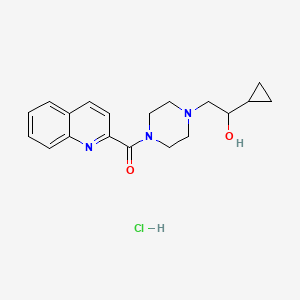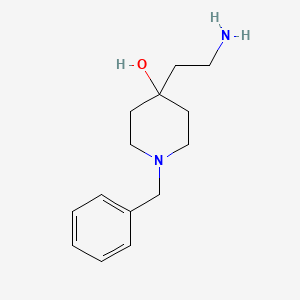![molecular formula C18H22N4O2 B2568745 N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029776-90-6](/img/structure/B2568745.png)
N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known as MP-10, is a novel compound that has gained significant attention in the field of scientific research. This compound has been found to have a wide range of potential applications, including as a therapeutic agent for various diseases and as a tool for studying biological systems. In
Scientific Research Applications
Medicinal Chemistry Applications N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide and its derivatives are explored for their potential as therapeutic agents. Research in this area focuses on the design and synthesis of novel compounds with improved efficacy and selectivity for targeted biological pathways. For example, studies on compounds like MGCD0103, an orally active histone deacetylase inhibitor, highlight the importance of structural modifications in enhancing antitumor activity and selectivity (Zhou et al., 2008).
Pharmacological Studies These compounds are subject to pharmacological evaluations to assess their therapeutic potential, particularly in oncology. The inhibition of key enzymes like histone deacetylases, which are implicated in cancer progression, is a primary focus. The efficacy of such inhibitors in blocking cancer cell proliferation and inducing apoptosis underscores the therapeutic relevance of these compounds (Zhou et al., 2008).
Chemical Synthesis and Reactivity The chemical reactivity and synthesis of such compounds are crucial for developing new therapeutic agents. Studies detail the synthesis routes and characterize the structural and chemical properties of these compounds, laying the groundwork for further medicinal chemistry investigations. For instance, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the versatility and potential of these compounds in creating diverse chemical entities with possible biological activities (Hossan et al., 2012).
Biological Evaluation The antimicrobial and antitumor activities of these compounds are extensively evaluated through in vitro and in vivo studies. The aim is to identify compounds with potent biological activities that could lead to new therapeutic options for treating infections and cancer. The antimicrobial study of pyrimidinone-incorporated Schiff bases of isoniazid, for example, revealed significant antibacterial and antifungal activities, suggesting their potential in antimicrobial therapy (Soni & Patel, 2017).
properties
IUPAC Name |
N-(4-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-5-7-15(8-6-13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-3-4-10-22/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYJADXFWIJBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2568662.png)
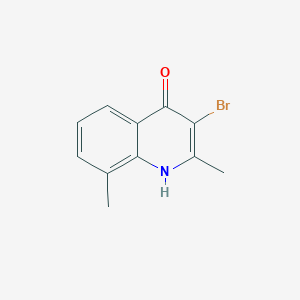
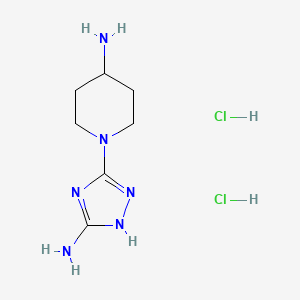
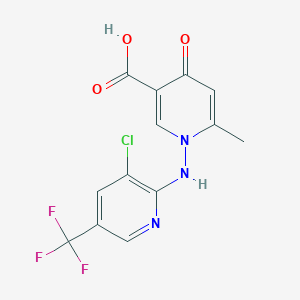
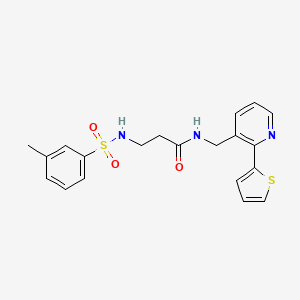
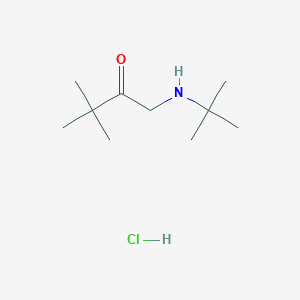
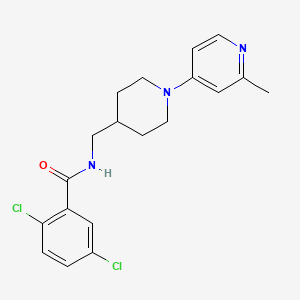
![1-(3-fluorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2568675.png)
![3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride](/img/structure/B2568676.png)
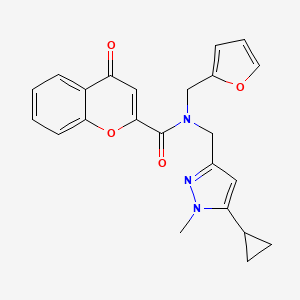
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2568681.png)
